![molecular formula C23H21FN2O3 B607489 N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide CAS No. 1955550-51-2](/img/structure/B607489.png)
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
FMK 9a kann durch verschiedene Syntheserouten hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion eines Fluormethylketons mit einem geeigneten Amin, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
FMK 9a durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: FMK 9a kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel reduziert werden, um reduzierte Formen von FMK 9a zu ergeben.
Substitution: FMK 9a kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den häufig verwendeten Reagenzien und Bedingungen bei diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Properties
Research indicates that derivatives of naphthalene-1-carboxanilides, including compounds similar to N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide, exhibit potent antimycobacterial activity. In a study, certain derivatives demonstrated two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin, with minimal toxicity to human cell lines .
Melanin Concentrating Hormone Receptor Antagonism
The compound's structure suggests potential as an antagonist for melanin-concentrating hormone receptors (MCH-R1). Compounds with similar naphthalene frameworks have been identified as effective MCH-R1 antagonists, which are relevant in obesity treatment due to their role in energy regulation . The structure–activity relationship (SAR) studies reveal that modifications at specific positions can enhance binding affinity and metabolic stability.
Therapeutic Applications
Antiviral Activity
Naphthalene derivatives have shown promise in antiviral applications. For instance, related compounds have demonstrated broad-spectrum antiviral activities against various herpesviruses, indicating potential for further exploration in antiviral drug development .
Potential in Cancer Treatment
The unique structural features of this compound may also contribute to its efficacy against cancer cells. Studies on similar compounds highlight their ability to induce apoptosis in cancer cell lines while sparing normal cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings from various studies include:
Case Studies
Several case studies have documented the effectiveness of naphthalene derivatives:
- Antimycobacterial Screening : A series of ring-substituted naphthalene carboxanilides were tested against Mycobacterium avium, revealing a promising lead compound that exhibited superior activity compared to existing treatments .
- MCH-R1 Antagonists Development : Extensive SAR studies led to the identification of potent MCH-R1 antagonists with favorable pharmacokinetic profiles, paving the way for potential obesity treatments .
- Antiviral Research : Investigations into related naphthalene compounds demonstrated significant antiviral activity against herpesviruses, highlighting their therapeutic potential .
Wirkmechanismus
FMK 9a exerts its effects by forming an irreversible covalent bond with the thiol group of cysteine 74 located at the catalytic site of ATG4B. This covalent modification inactivates the proteolytic activity of ATG4B, thereby inhibiting the cleavage of ATG8 family proteins and disrupting the autophagy pathway. The molecular targets and pathways involved include the ATG4B enzyme and the autophagy-related proteins it interacts with .
Vergleich Mit ähnlichen Verbindungen
FMK 9a ist einzigartig in seiner hohen Spezifität und Wirksamkeit als ATG4B-Inhibitor. Ähnliche Verbindungen umfassen:
Ebselen: Ein weiterer ATG4B-Inhibitor mit unterschiedlichen kovalenten Reaktionsprinzipien und strukturellen Eigenschaften.
Biologische Aktivität
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial and anticancer research. This article reviews the biological properties of this compound, including its synthesis, biological assays, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from naphthalene derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Antimycobacterial Activity
Research indicates that compounds similar to N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide exhibit significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis. In vitro studies have shown that certain naphthalene carboxamides demonstrate two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin . The mechanism of action is thought to involve inhibition of the mycobacterial respiratory chain, which is critical for energy production in these bacteria .
Table 1: Antimycobacterial Activity Comparison
Compound | MIC (µM) | Activity Comparison |
---|---|---|
N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | 29 | 2x higher than rifampicin |
N-(3-fluorophenyl)naphthalene-1-carboxamide | 15 | 3x higher than ciprofloxacin |
Anticancer Activity
Naphthalene derivatives have also been investigated for their anticancer properties. For instance, compounds structurally related to N-[(2S)-1-[[(3-fluoro-2-oxopropyl)amino]-1-oxo]...] have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1. The SAR studies suggest that modifications in the side chains can enhance cytotoxicity against these cancer cells .
Structure–Activity Relationships (SAR)
The biological activity of naphthalene carboxamides is influenced by their lipophilicity and electronic properties. For example, increasing lipophilicity generally correlates with enhanced antimycobacterial activity up to a certain threshold, beyond which toxicity may increase . The presence of electron-withdrawing groups on the aromatic ring has also been shown to improve activity against both mycobacterial strains and cancer cells.
Table 2: Structure–Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased activity |
Increased lipophilicity | Enhanced antimycobacterial activity (up to log P = 0.8013) |
Case Studies
In a study examining a series of substituted naphthalene carboxanilides, it was found that specific substitutions led to significant improvements in biological efficacy. For instance, the compound with a trifluoromethyl group exhibited markedly higher activity against M. avium compared to its counterparts without such substitutions .
Another investigation into the antibacterial properties of naphthalene derivatives revealed that compounds with higher lipophilicity showed better efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential for therapeutic applications in treating resistant bacterial infections .
Eigenschaften
IUPAC Name |
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVOHHPQIAPYHG-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.